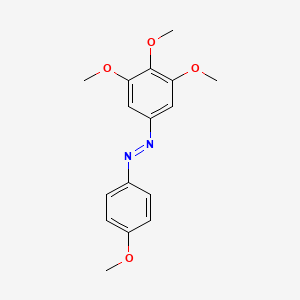
(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. These compounds are known for their photoisomerization properties, which make them useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene typically involves the diazotization of aniline derivatives followed by a coupling reaction with another aromatic compound. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a phenol or an aromatic amine to form the azobenzene compound.
Industrial Production Methods
Industrial production of azobenzenes often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce hydrazine derivatives.
科学研究应用
Chemistry
In chemistry, (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene is used as a photoresponsive material. Its ability to undergo reversible photoisomerization makes it useful in the development of molecular switches and light-driven actuators.
Biology
In biological research, azobenzenes are used as photoresponsive probes to study protein-ligand interactions and to control biological processes with light.
Medicine
In medicine, azobenzene derivatives are explored for their potential use in drug delivery systems, where light can be used to control the release of therapeutic agents.
Industry
Industrially, azobenzenes are used in the production of dyes and pigments due to their vivid colors and stability.
作用机制
The primary mechanism by which (e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene exerts its effects is through photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This reversible process can be harnessed to control various chemical and biological processes.
相似化合物的比较
Similar Compounds
Azobenzene: The parent compound of the azobenzene family, known for its photoisomerization properties.
Disperse Orange 1: A commercially used azobenzene dye with similar photoresponsive characteristics.
Methyl Red: An azobenzene derivative used as a pH indicator.
Uniqueness
(e)-1-(4-Methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)diazene is unique due to the presence of multiple methoxy groups on the aromatic rings. These substituents can influence the compound’s electronic properties and its reactivity, making it distinct from other azobenzenes.
属性
CAS 编号 |
6333-83-1 |
|---|---|
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)diazene |
InChI |
InChI=1S/C16H18N2O4/c1-19-13-7-5-11(6-8-13)17-18-12-9-14(20-2)16(22-4)15(10-12)21-3/h5-10H,1-4H3 |
InChI 键 |
WPNPDCOAABPERN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


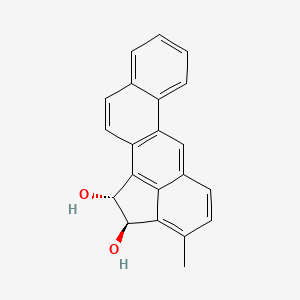
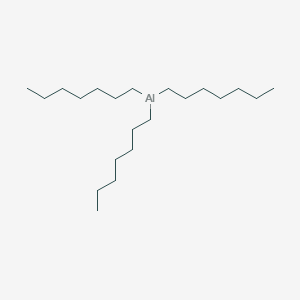
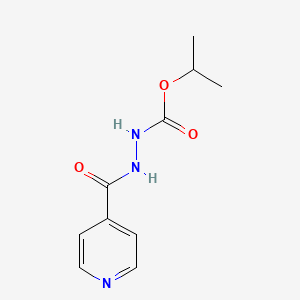

![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14739838.png)
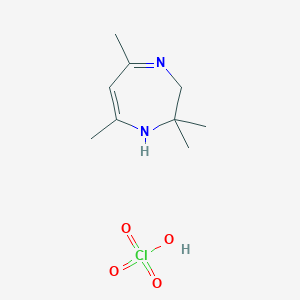



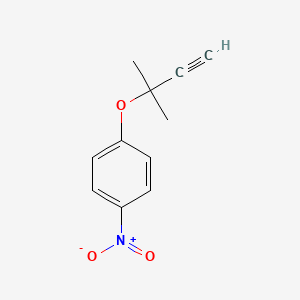
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)
![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)


